2-trans,4-trans-Xanthoxin
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+/t12-,14+,15-/m0/s1 |
InChI Key |
ZTALKMXOHWQNIA-LVMPZUNDSA-N |
SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
Isomeric SMILES |
C/C(=C\C=O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C |
Canonical SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
Synonyms |
cis,trans-xanthoxin trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal trans,trans-xanthoxin xanthoxin xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of 2 Trans,4 Trans Xanthoxin
Origins from Carotenoid Cleavage Pathway
The synthesis of xanthoxin (B146791) is an integral part of the indirect pathway of ABA biosynthesis, which commences with the oxidative cleavage of specific carotenoid precursors. oup.comjst.go.jp This pathway is the predominant route for ABA production in higher plants. mdpi.com
Precursor Role of 9-cis-Epoxycarotenoids (Violaxanthin and Neoxanthin)
The primary precursors for xanthoxin biosynthesis are the 9-cis-isomers of the epoxycarotenoids violaxanthin (B192666) and neoxanthin (B191967). frontiersin.orgpnas.orgmdpi.comtandfonline.com These C40 carotenoids are abundant in photosynthetic tissues, providing a ready substrate pool for the synthesis of ABA. pnas.org The cleavage of these precursors in their 9-cis configuration is essential for the formation of the naturally occurring 2-cis,4-trans-ABA. pnas.org While both 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin can serve as substrates, 9-cis-neoxanthin is often more abundant in leaves. pnas.org The conversion of these precursors to xanthoxin involves the oxidative cleavage of the C11-C12 double bond. pnas.orgtandfonline.com Studies in various plants, including avocado, have shown a correlation between the decrease in violaxanthin and neoxanthin levels and an increase in ABA, supporting their role as ABA precursors. nih.gov
Enzymatic Steps Leading to 2-trans,4-trans-Xanthoxin Formation
The conversion of carotenoids into this compound is orchestrated by specific enzymes that ensure the correct stereochemistry and efficiency of the pathway.
Role of Zeaxanthin (B1683548) Epoxidase (ZEP) in Upstream Carotenoid Epoxidation
Zeaxanthin epoxidase (ZEP) is a key enzyme that functions upstream in the carotenoid biosynthesis pathway, catalyzing the conversion of zeaxanthin to violaxanthin through antheraxanthin (B39726) as an intermediate. mdpi.comoup.comresearchgate.netoup.com This epoxidation reaction is essential for producing the violaxanthin precursor required for xanthoxin synthesis. mdpi.com ZEP is a monooxygenase and its activity is crucial for both ABA biosynthesis and the xanthophyll cycle, which protects photosynthetic machinery from light-induced damage. oup.comresearchgate.net The enzyme is localized to both the thylakoid and envelope membranes of chloroplasts, with the envelope-bound fraction likely dedicated to ABA and general carotenoid biosynthesis. oup.com Inactivation of ZEP leads to a significant reduction in violaxanthin and neoxanthin levels, resulting in decreased ABA accumulation. oup.com
Catalysis by 9-cis-Epoxycarotenoid Dioxygenases (NCEDs)
The central catalytic step in xanthoxin formation is carried out by a family of enzymes known as 9-cis-epoxycarotenoid dioxygenases (NCEDs). frontiersin.orgmdpi.comtandfonline.comnih.govfrontiersin.orgnih.govoup.comnih.gov These non-heme iron(II)-dependent enzymes catalyze the oxidative cleavage of the 11,12 double bond of 9-cis-epoxycarotenoids to produce xanthoxin and a C25-apocarotenal. pnas.orgqmul.ac.uk The first gene encoding an NCED, designated Vp14, was identified in maize. capes.gov.brnih.gov NCEDs are considered the key regulatory enzymes in ABA biosynthesis, and their expression is often induced by environmental stresses such as drought and high salinity. jst.go.jppnas.orgpnas.org The NCED enzyme is located in the plastids, where its carotenoid substrates reside. mdpi.compnas.orgfrontiersin.org
NCEDs exhibit a high degree of substrate specificity, preferentially cleaving the 9-cis isomers of violaxanthin and neoxanthin. frontiersin.orgpnas.org The all-trans isomers of these carotenoids are not substrates for NCEDs. pnas.orgnih.gov This specificity ensures the production of 2-cis,4-trans-xanthoxin, which is the precursor to the biologically active form of ABA. pnas.org While both 9-cis-violaxanthin and 9′-cis-neoxanthin are viable substrates, in vitro assays with recombinant NCED proteins from bean and maize have shown a higher affinity for 9-cis-violaxanthin. pnas.org However, the relative abundance of these precursors in plant tissues can influence which one is the primary substrate in vivo. pnas.org
Formation of C15 Xanthoxin and C25-Apocarotenoid By-products
The formation of the C15 precursor of abscisic acid (ABA), xanthoxin, is a pivotal step in the ABA biosynthetic pathway. This process involves the oxidative cleavage of specific C40 carotenoids, namely 9-cis-violaxanthin and 9'-cis-neoxanthin, by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). mdpi.commdpi.comresearchgate.netpnas.orgresearchgate.netresearchgate.net This enzymatic reaction is considered a rate-limiting and key regulatory step in ABA biosynthesis, particularly in response to water stress. pnas.orgresearchgate.netoup.com The cleavage occurs at the 11,12 double bond of the 9-cis-configured epoxycarotenoids. pnas.orgnih.govpnas.orgoup.com
The products of this cleavage are the C15 molecule, 2-cis,4-trans-xanthoxin, and a C25-apocarotenoid by-product, specifically C25-allenic-apo-aldehyde. pnas.orgnih.gov The stereochemistry of the carotenoid precursor is crucial, as the 9-cis configuration is necessary to produce the biologically active 2-cis,4-trans isomer of ABA. pnas.org While both 9-cis-violaxanthin and 9'-cis-neoxanthin can serve as substrates for NCED, the enzyme often shows a higher affinity for 9-cis-violaxanthin, although 9'-cis-neoxanthin is typically more abundant in leaves. pnas.org In some fungi, a sequential cleavage of β-carotene can also lead to the formation of C15 and C25 apocarotenals. mdpi.com
| Enzyme | Substrate(s) | Product(s) |
| 9-cis-epoxycarotenoid dioxygenase (NCED) | 9-cis-violaxanthin, 9'-cis-neoxanthin | 2-cis,4-trans-Xanthoxin (C15), C25-apocarotenoid |
Subsequent Metabolism of this compound to Abscisic Acid (ABA)
Following its synthesis in the plastids, xanthoxin is transported to the cytosol for the final two steps of ABA biosynthesis. researchgate.netoup.comresearchgate.netwiley.commdpi.comscispace.comresearchgate.netresearchgate.netnih.govnih.govnih.govplos.orgfrontiersin.org This spatial separation of biosynthetic stages necessitates the movement of xanthoxin across the plastid envelope, although the specific transporter involved has not yet been identified. nih.govplos.org The cytosolic conversion of xanthoxin to ABA proceeds via a two-step oxidation process. researchgate.netpnas.orgpnas.org
Subcellular Compartmentation of Xanthoxin Conversion
The initial steps of ABA biosynthesis, leading to the formation of xanthoxin from C40 carotenoids, occur within the plastids. oup.comresearchgate.netwiley.comnih.govfrontiersin.orgpnas.orgnih.govbioone.orguniroma1.it Specifically, the key enzyme NCED is located in the chloroplasts and is associated with the thylakoids, where its carotenoid substrates reside. pnas.orgfrontiersin.org
Following its synthesis, xanthoxin is exported from the plastid to the cytosol. researchgate.netoup.comnih.govresearchgate.netwiley.commdpi.comresearchgate.netresearchgate.netnih.govnih.govplos.orgfrontiersin.orguniroma1.it The subsequent conversion of xanthoxin to abscisic aldehyde and finally to ABA is catalyzed by enzymes located in the cytoplasm. oup.comresearchgate.netwiley.comnih.govnih.govnih.govfrontiersin.orgpnas.orgpnas.orguniroma1.itoup.comnih.gov While some studies have suggested that the entire ABA biosynthetic pathway could occur within chloroplasts, the prevailing evidence supports the model of xanthoxin transport to the cytosol for the final conversion steps. oup.comnih.gov The localization of the enzymes ABA2 and AAO3 to the cytosol further substantiates this compartmentalization. nih.gov
| Location | Biosynthetic Step | Key Enzymes/Molecules |
| Plastid (Chloroplast) | Formation of Xanthoxin | 9-cis-epoxycarotenoid dioxygenase (NCED) |
| Cytosol | Conversion of Xanthoxin to ABA | Xanthoxin Dehydrogenase (ABA2), Abscisic-Aldehyde Oxidase (AAO3) |
Conversion to Abscisic Aldehyde by Xanthoxin Dehydrogenase (ABA2)
The first cytosolic step in the conversion of xanthoxin is its oxidation to abscisic aldehyde. researchgate.netscispace.comresearchgate.netplos.orgnih.govwikipedia.orgscholaris.cawikipedia.orgresearchgate.net This reaction is catalyzed by xanthoxin dehydrogenase, an enzyme encoded by the ABA2 gene. nih.govnih.govnih.govscholaris.cawikipedia.orgresearchgate.netoup.comuniprot.orgscholaris.ca ABA2 is a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes and functions as a NAD-dependent oxidoreductase. oup.comresearchgate.netmdpi.comnih.govnih.govscholaris.caoup.comresearchgate.net
The recombinant ABA2 protein has been shown to catalyze the conversion of xanthoxin to abscisic aldehyde in a NAD-dependent manner, with a Km value for xanthoxin reported to be 19 μM. nih.govresearchgate.net A single enzyme, ABA2, is capable of efficiently carrying out this conversion. nih.gov The expression of the ABA2 gene is largely constitutive across various plant organs and is not significantly upregulated by osmotic stress, suggesting that this step is not the primary point of regulation in stress-induced ABA biosynthesis. nih.govnih.govresearchgate.netnih.gov In Arabidopsis thaliana, ABA2 is a single-copy gene, highlighting its unique and non-redundant function in ABA synthesis. nih.govnih.gov
| Enzyme | Gene | Family | Substrate | Product | Cofactor |
| Xanthoxin dehydrogenase | ABA2 | Short-chain dehydrogenase/reductase (SDR) | Xanthoxin | Abscisic aldehyde | NAD+ |
Oxidation of Abscisic Aldehyde to ABA by Abscisic-Aldehyde Oxidase (AAO3)
The final step in the biosynthesis of ABA is the oxidation of abscisic aldehyde to abscisic acid. mdpi.comresearchgate.netscispace.compnas.orgoup.comnih.gov This reaction is catalyzed by abscisic-aldehyde oxidase (AAO), an enzyme that requires a molybdenum cofactor (MoCo) for its activity. oup.comnih.govoup.com In Arabidopsis, the primary enzyme responsible for this conversion in leaves is encoded by the AAO3 gene. mdpi.comnih.govpnas.orgpnas.orgnih.govnih.gov
The AAO3 protein, also referred to as AOδ, exhibits high specificity and a very low Km value (0.51 μM) for abscisic aldehyde. pnas.orgnih.gov While there are other aldehyde oxidase genes in Arabidopsis, AAO3 is the most efficient in catalyzing the final step of ABA biosynthesis in vegetative tissues. pnas.orgpnas.orgnih.gov The expression of AAO3 mRNA is particularly high in rosette leaves and can be upregulated in response to dehydration. pnas.orgnih.gov However, the enzyme's activity level does not appear to increase significantly under desiccation, suggesting that this step is not the rate-limiting factor in stress-induced ABA accumulation. pnas.org Mutants lacking a functional AAO3, such as the sitiens mutant in tomato and the aao3 mutant in Arabidopsis, exhibit an ABA-deficient phenotype. pnas.orgpnas.orgoup.com
| Enzyme | Gene | Substrate | Product | Cofactor |
| Abscisic-aldehyde oxidase | AAO3 | Abscisic aldehyde | Abscisic acid | Molybdenum cofactor (MoCo) |
Alternative and Interconnected Metabolic Routes Involving Xanthoxin
Consideration of Potential Isomerization Pathways
The biosynthesis of ABA requires the precursor carotenoids to be in the 9-cis configuration. mdpi.comresearchgate.netpnas.org The conversion of all-trans-violaxanthin to 9-cis-violaxanthin and all-trans-neoxanthin (B110086) to 9'-cis-neoxanthin are critical steps. researchgate.netresearchgate.netresearchgate.net While neoxanthin synthase (NSY) catalyzes the formation of all-trans-neoxanthin from violaxanthin, the specific isomerases responsible for the trans-to-cis conversion of violaxanthin and neoxanthin have not been fully identified. mdpi.comresearchgate.netnih.govresearchgate.net It has been proposed that both violaxanthin and neoxanthin can be isomerized to their respective 9-cis forms. nih.govresearchgate.net There is no evidence to suggest that isomerization occurs at the C15 level, meaning that xanthoxin itself is not isomerized after its formation. pnas.org Therefore, the stereochemistry of ABA is determined at the level of the C40 carotenoid precursors. pnas.org An alternative pathway for xanthoxin formation from β-carotene or zeaxanthin via β-apo-11-carotenal intermediates has also been suggested, though the enzymes for this route are not yet identified. researchgate.net
Relationship with Abscisic Alcohol and Xanthoxic Acid Intermediates
The biosynthetic pathway converting xanthoxin to abscisic acid (ABA) is not entirely linear, featuring several key intermediates and potential alternative routes. The primary and most well-documented pathway proceeds through abscisic aldehyde. However, a notable shunt pathway involving abscisic alcohol exists, particularly in certain mutants, and a proposed alternative pathway involves xanthoxic acid. These interconnected routes highlight the metabolic flexibility in the final steps of ABA synthesis.
The conversion of xanthoxin to abscisic aldehyde is a critical step, catalyzed by the enzyme ABA2, a member of the short-chain dehydrogenase/reductase (SDR) family. slq.qld.gov.auresearchgate.netresearchgate.netfrontiersin.org This enzymatic reaction is dependent on the coenzyme NAD or NADP. slq.qld.gov.auresearchgate.netnih.govnih.gov The process involves the oxidation of the 4'-hydroxyl group on the xanthoxin molecule to a ketone. This initial oxidation is thought to trigger a subsequent spontaneous rearrangement of the 1',2'-epoxide ring, leading to the formation of abscisic aldehyde. nih.govoup.com The enzyme ABA2 is capable of converting both the 2-cis,4-trans and 2-trans,4-trans isomers of xanthoxin into their corresponding abscisic aldehyde forms. nih.govumh.es Following this, abscisic aldehyde is oxidized to form ABA, a reaction catalyzed by abscisic aldehyde oxidase (AAO). frontiersin.orgfrontiersin.org This sequence from xanthoxin to abscisic aldehyde and then to ABA is widely considered the principal pathway for ABA biosynthesis in plants. slq.qld.gov.auresearchgate.netnih.govebi.ac.uk
An alternative to the main pathway involving abscisic aldehyde has also been proposed, centering on xanthoxic acid as a key intermediate. nih.govoup.comnih.gov In this model, xanthoxal (the aldehyde form of xanthoxin) is first oxidized to xanthoxic acid by a molybdenum-containing aldehyde oxidase. oup.comnih.gov Subsequent enzymatic action would then convert xanthoxic acid to ABA. The prevalence of this pathway would imply that abscisic aldehyde is not an obligatory intermediate in ABA biosynthesis. oup.comnih.gov Evidence for this route includes the detection of xanthoxic acid in cell-free systems and the observed conversion of labeled xanthoxic acid into ABA. oup.com Some researchers suggest the possibility of a "metabolic matrix" where both the xanthoxic acid and abscisic aldehyde pathways coexist and may be active to varying degrees depending on the plant species and conditions. nih.gov
Table 1: Key Enzymes and Intermediates in the Final Steps of ABA Biosynthesis
| Intermediate | Enzyme | Product | Pathway | Cofactor/Enzyme Class |
|---|---|---|---|---|
| Xanthoxin | ABA2 | Abscisic Aldehyde | Major Pathway | NAD(P)-dependent Short-Chain Dehydrogenase/Reductase slq.qld.gov.auresearchgate.net |
| Abscisic Aldehyde | Aldehyde Oxidase (AAO/ABA3) | Abscisic Acid (ABA) | Major Pathway | Molybdenum-containing Aldehyde Oxidase frontiersin.orgoup.com |
| Abscisic Aldehyde | Reductase (unspecified) | Abscisic Alcohol | Shunt Pathway | - |
| Abscisic Alcohol | P-450 Monooxygenase | Abscisic Acid (ABA) | Shunt Pathway | P-450 Monooxygenase researchgate.netoup.com |
| Xanthoxal | Aldehyde Oxidase | Xanthoxic Acid | Alternative Pathway | Molybdenum-containing Aldehyde Oxidase oup.comnih.gov |
| Xanthoxic Acid | Unknown Oxidase/Isomerase | Abscisic Acid (ABA) | Alternative Pathway | - |
Table 2: Research Findings on the Intermediates in ABA Biosynthesis
| Study Focus | Organism/System | Key Finding | Reference |
|---|---|---|---|
| Enzyme Characterization | Recombinant Arabidopsis ABA2 protein in E. coli | Recombinant ABA2 protein catalyzes the NAD-dependent conversion of xanthoxin to abscisic aldehyde with a Km value of 19 μM. | slq.qld.gov.auresearchgate.net |
| Mutant Analysis | flacca and sitiens tomato mutants | These mutants are impaired in abscisic aldehyde oxidation and accumulate trans-ABA-alcohol, indicating a block in the major pathway. | oup.comresearchgate.net |
| Shunt Pathway Elucidation | Water-stressed tomato leaves (flacca, sitiens, wild-type) | Isotope labeling (¹⁸O) showed that mutants synthesize a significant portion of their ABA from abscisic alcohol via a P-450 monooxygenase. | researchgate.net |
| Alternative Pathway Proposal | Cell-free preparations from bean leaves; review of evidence | Evidence suggests xanthoxal is oxidized to xanthoxic acid, which is then converted to ABA, precluding abscisic aldehyde as an intermediate. | oup.comnih.gov |
| Stereoselectivity | Lycopersicon esculentum (tomato) | Xanthoxin dehydrogenase shows stereoselectivity, converting specific isomers of xanthoxin to (S)-ABA-aldehyde. | nii.ac.jp |
| Cell-Free Conversion | Cell-free extracts from Phaseolus vulgaris (bean) leaves | Extracts convert xanthoxin to abscisic acid, with the activity being NAD or NADP dependent and primarily located in the cytosol. | nih.govnih.gov |
Enzymology and Molecular Mechanisms of 2 Trans,4 Trans Xanthoxin Conversion
Characterization of Key Enzymes
The conversion of xanthoxin (B146791) is a multi-step process catalyzed by specific enzymes. The primary enzymes involved are the 9-cis-epoxycarotenoid dioxygenases (NCEDs) and xanthoxin dehydrogenase (ABA2).
Functional Analysis of NCED Proteins
The formation of xanthoxin is a critical regulatory step in ABA biosynthesis and is catalyzed by 9-cis-epoxycarotenoid dioxygenases (NCEDs). nih.gov These enzymes cleave 9-cis-epoxycarotenoids to produce xanthoxin. nih.gov In the model plant Arabidopsis thaliana, the NCED gene family consists of nine members, with at least five being involved in ABA production. nih.govwiley.com
NCED enzymes exhibit a high degree of substrate specificity, primarily targeting 9-cis-epoxycarotenoids. pnas.org Studies on recombinant NCED proteins, such as PvNCED1 from bean and VP14 from maize, have demonstrated that they specifically cleave 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin. pnas.org The all-trans isomers of these carotenoids are not utilized as substrates. pnas.org This strict specificity for the 9-cis configuration is crucial as it leads to the formation of 2-cis,4-trans-xanthoxin, the precursor to the naturally occurring bioactive form of ABA. pnas.org While both 9-cis-violaxanthin and 9'-cis-neoxanthin can serve as substrates, some NCEDs show a higher affinity for 9-cis-violaxanthin. pnas.org However, the relative abundance of these substrates in different tissues can influence which one is the predominant precursor for ABA biosynthesis. pnas.orgoup.com For instance, in the peel of citrus fruits, 9-cis-violaxanthin is the major substrate for NCEDs, while 9'-cis-neoxanthin is the primary precursor in photosynthetic tissues. oup.com
Table 1: Substrate Specificity of Selected NCED Proteins
| Enzyme | Organism | Substrates Cleaved | Inactive Substrates |
|---|---|---|---|
| PvNCED1 | Bean (Phaseolus vulgaris) | 9-cis-violaxanthin, 9'-cis-neoxanthin | all-trans-violaxanthin, all-trans-neoxanthin (B110086) |
| VP14 | Maize (Zea mays) | 9-cis-violaxanthin, 9'-cis-neoxanthin | all-trans-violaxanthin, all-trans-neoxanthin |
The expression of NCED genes is tightly regulated, often in response to environmental cues and developmental signals, making the cleavage of 9-cis-epoxycarotenoids the rate-limiting step in ABA biosynthesis. pnas.org In response to water stress, there is a significant increase in the mRNA and protein levels of NCED genes, which precedes the accumulation of ABA. pnas.org For example, in bean leaves and roots, water stress strongly induces the expression of PvNCED1. pnas.org Conversely, upon rehydration, the levels of PvNCED1 mRNA, protein, and ABA rapidly decrease. pnas.org
The regulation of NCED expression is complex and involves various transcription factors. plos.org In Arabidopsis, the NAC transcription factor ATAF1 has been shown to directly bind to the promoter of NCED3 and activate its transcription, thereby positively regulating ABA biosynthesis. mpg.de Furthermore, the accumulation of putrescine has been linked to the transcriptional modulation of NCED genes, suggesting a crosstalk between polyamine and ABA biosynthetic pathways in response to drought stress. nih.govresearchgate.net
Different NCED genes exhibit distinct expression patterns, indicating specialized roles in plant development and stress responses. In Arabidopsis, AtNCED3 is primarily induced by drought stress in vegetative tissues, while AtNCED6 and AtNCED9 are specifically expressed in seeds and are crucial for inducing seed dormancy. nih.govplos.org This differential regulation allows for precise control of ABA levels in different tissues and at different developmental stages. wiley.com
Substrate Specificity Studies
Elucidation of Xanthoxin Dehydrogenase (ABA2) Activity
Following its synthesis, xanthoxin is converted to abscisic aldehyde by the enzyme xanthoxin dehydrogenase, encoded by the ABA2 gene. nih.govnih.gov This enzyme belongs to the family of short-chain dehydrogenases/reductases (SDRs). nih.govnih.gov The identification and characterization of the ABA2 gene and its corresponding protein have been pivotal in confirming the final steps of the major ABA biosynthetic pathway. nih.govnih.gov
Xanthoxin dehydrogenase is an NAD-dependent oxidoreductase. nih.govnih.gov Recombinant ABA2 protein produced in Escherichia coli has been shown to catalyze the conversion of xanthoxin to abscisic aldehyde in a reaction that requires NAD+ as a cofactor. nih.govnih.govresearchgate.net The enzyme exhibits a Michaelis constant (Km) for xanthoxin of approximately 19 µM. nih.govnih.govresearchgate.net This NAD-dependence is a characteristic feature of many enzymes in the SDR family. researchgate.net
The ABA2 enzyme can convert different isomers of xanthoxin to their corresponding abscisic aldehyde isomers. nih.gov However, it displays a preference for 2-cis,4-trans-xanthoxin. nih.gov When presented with a mixture of xanthoxin isomers, the ratio of trans,trans-xanthoxin to cis,trans-xanthoxin (B1231074) was found to be significantly higher after incubation with the ABA2 enzyme than in the initial substrate mixture. nih.gov This indicates that 2-cis,4-trans-xanthoxin is utilized more efficiently by the enzyme. nih.gov Given that the cleavage of 9-cis-epoxycarotenoids by NCEDs primarily yields 2-cis,4-trans-xanthoxin, this isomer is considered the natural substrate for ABA2 in vivo. nih.gov
Table 2: Properties of Xanthoxin Dehydrogenase (ABA2)
| Property | Description |
|---|---|
| Enzyme Class | Short-chain dehydrogenase/reductase (SDR) |
| Gene | ABA2 |
| Reaction Catalyzed | Xanthoxin → Abscisic aldehyde |
| Cofactor Requirement | NAD+ |
| Km for Xanthoxin | 19 µM |
| Isomeric Preference | 2-cis,4-trans-xanthoxin |
NAD-Dependence of ABA2
Investigation of Abscisic-Aldehyde Oxidase (AAO3) Function
The final step in the biosynthesis of abscisic acid (ABA) is the oxidation of abscisic aldehyde to ABA. pnas.orgnih.gov This crucial reaction is catalyzed by abscisic-aldehyde oxidase (AAO). oup.com In the model plant Arabidopsis thaliana, a family of four aldehyde oxidase genes has been identified (AAO1, AAO2, AAO3, and AAO4). nih.gov Through extensive research, it has been established that the AAO3 gene product is the primary enzyme responsible for this conversion in vivo. oup.compeerj.com
Research has demonstrated that the AAO3 enzyme exhibits high substrate specificity for abscisic aldehyde, efficiently converting it to ABA, while other aldehyde oxidases like AAO1, AAO2, and AAO4 show little to no activity with this substrate. nih.govoup.com The enzyme requires a sulfurylated molybdenum cofactor (MoCo) for its activity; consequently, mutations in the MoCo sulfurase, encoded by the ABA3 gene, also lead to ABA deficiency. nih.govoup.com
The function of AAO3 has been elucidated through the characterization of aao3 mutants. These mutants display a distinct wilty phenotype, particularly in their leaves, due to excessive water loss, which is a classic sign of ABA deficiency. pnas.orgnih.gov Complementation studies, where a functional AAO3 gene was introduced into aao3 mutants, successfully restored the normal phenotype and the plant's ability to control water loss, confirming that the mutation in AAO3 is the cause of the ABA deficiency. pnas.orgnih.gov
Initially, the role of AAO3 was thought to be confined to leaves, as early mutant studies showed unaffected seed dormancy. pnas.orgnih.gov However, subsequent research using different mutant alleles isolated from a seed germination screening revealed that AAO3 also plays a significant role in ABA biosynthesis in seeds. nih.govoup.com While AAO3 is the predominant enzyme for ABA synthesis in both leaves and seeds, studies on double mutants suggest that other aldehyde oxidases, such as AAO1 and AAO4, may contribute partially to ABA production in seeds, particularly in the absence of a functional AAO3. oup.com The expression of AAO3 is strongly induced by drought stress, highlighting its importance in plant responses to environmental challenges. peerj.com Tissue-specific localization studies have shown that AAO3 accumulates around vascular tissues (phloem companion cells and xylem parenchyma) and in guard cells, suggesting that ABA can be synthesized directly in these locations to regulate transpiration or be transported throughout the plant. oup.comnih.gov
| Research Area | Key Findings | References |
|---|---|---|
| Enzymatic Activity | Catalyzes the final step of ABA biosynthesis: the oxidation of abscisic aldehyde to ABA. | pnas.orgnih.gov |
| Substrate Specificity | Exhibits high specificity for abscisic aldehyde. Other AAOs (AAO1, AAO2, AAO4) have minimal activity with this substrate. | pnas.orgnih.gov |
| Cofactor Requirement | Requires a sulfurylated molybdenum cofactor (MoCo) for activity, synthesized by the ABA3 enzyme. | nih.govoup.com |
| Mutant Phenotype | aao3 mutants show a wilty phenotype due to increased water loss, indicative of ABA deficiency. | pnas.orgnih.gov |
| Tissue-Specific Role | Initially identified as the major enzyme in leaves, but later research confirmed its significant role in seeds as well. | nih.govoup.compeerj.com |
| Localization | Found in vascular tissues (phloem and xylem parenchyma) and guard cells. | oup.comnih.gov |
| Gene Regulation | AAO3 transcript levels are induced by drought stress. | peerj.com |
Genetic Regulation and Mutant Analysis in 2 Trans,4 Trans Xanthoxin Research
Identification and Characterization of ABA-Deficient Mutants Impaired in Xanthoxin (B146791) Metabolism
The isolation and analysis of mutants with defects in ABA biosynthesis have provided critical insights into the pathway leading to and from xanthoxin. These mutants are typically identified by phenotypes such as precocious seed germination and a wilty appearance due to compromised stomatal regulation. nih.gov
vp14 (Maize) and NCED Deficiency
The viviparous14 (vp14) mutant of maize (Zea mays) is characterized by a lesion in the oxidative cleavage of 9-cis-epoxycarotenoids, the reaction that produces xanthoxin. oup.comnih.gov This step is a critical control point in ABA biosynthesis. wiley.com Biochemical analysis of vp14 mutants showed that they are not deficient in the carotenoid precursors of xanthoxin, and the enzymes responsible for converting xanthoxin to ABA are fully functional. pnas.org This pointed to a defect in the cleavage reaction itself. oup.com
The cloning of the Vp14 gene confirmed that it encodes a 9-cis-epoxycarotenoid dioxygenase (NCED). nih.govpnas.org The recombinant VP14 protein has been shown to cleave 9-cis-epoxycarotenoids, such as 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin, to produce 2-cis,4-trans-xanthoxin in vitro. pnas.orgpnas.org Functionally similar mutants, such as notabilis (not) in tomato (Solanum lycopersicum), also have mutations in an NCED-encoding gene, highlighting the conserved nature of this enzymatic step. wiley.comoup.com Despite being a null mutant, notabilis exhibits a less severe wilty phenotype compared to other tomato ABA-deficient mutants. wiley.com Similarly, the vp14 null mutant shows only a partial reduction in ABA levels in stressed leaves, suggesting the involvement of other NCED genes in ABA synthesis. oup.com
aba2 (Arabidopsis) and Xanthoxin Dehydrogenase Impairment
In Arabidopsis thaliana, the aba2 mutant is defective in the conversion of xanthoxin to abscisic aldehyde, the subsequent step in the ABA biosynthetic pathway. pnas.orgnih.gov The ABA2 gene encodes a short-chain alcohol dehydrogenase/reductase (SDR) that specifically catalyzes this reaction. nih.govnih.gov This enzyme is also referred to as xanthoxin dehydrogenase. uniprot.org
The identification of the ABA2 gene was achieved through map-based cloning, and several alleles have been characterized, including gin1 (glucose insensitive1) and sre1 (sucrose-unresponsive 1). nih.govnih.gov The recombinant ABA2 protein, when produced in Escherichia coli, demonstrates the ability to convert xanthoxin to abscisic aldehyde in an NAD-dependent manner. nih.govresearchgate.net The enzyme exhibits a Km value for xanthoxin of approximately 19 μM. nih.gov Unlike other genes in the ABA pathway, the expression of ABA2 mRNA is constitutive across various plant organs and is not significantly upregulated by osmotic stress. nih.gov The function of this gene appears to be conserved across different plant species, as an ortholog from rice (Oryza sativa) can rescue the ABA-deficient phenotype of the Arabidopsis aba2 mutant. oup.com
aba3 (Arabidopsis) and Abscisic-Aldehyde Oxidase Dysfunction
The final step in the biosynthesis of ABA from xanthoxin-derived abscisic aldehyde is catalyzed by an abscisic-aldehyde oxidase (AAO). oup.com In Arabidopsis, mutants designated as aba3 are impaired in this final oxidation step. pnas.orgnih.gov However, the ABA3 gene does not directly encode the aldehyde oxidase itself. Instead, it encodes a molybdenum cofactor (MoCo) sulfurase. oup.comdntb.gov.ua
This enzyme is essential for the activation of aldehyde oxidases (and xanthine (B1682287) dehydrogenase), which require a sulfurated MoCo to be functional. oup.comdntb.gov.ua Therefore, a mutation in ABA3 leads to a dysfunctional abscisic-aldehyde oxidase (specifically AAO3), preventing the conversion of abscisic aldehyde to ABA. nih.govnih.gov This results in an ABA-deficient phenotype. oup.com The aao3 mutant itself, which directly lacks the aldehyde oxidase, shows lower ABA content and exhibits earlier senescence symptoms. nih.gov
Other Mutants Affecting Xanthoxin Precursor Availability (e.g., aba1, notabilis, flacca)
The availability of xanthoxin is dependent on the upstream supply of its C40 carotenoid precursors. Several mutants have been identified that are deficient in these earlier steps.
aba1 (Arabidopsis) : This mutant is impaired in the enzyme zeaxanthin (B1683548) epoxidase (ZEP), which catalyzes the conversion of zeaxanthin to violaxanthin (B192666), a precursor to the 9-cis-epoxycarotenoids that are cleaved to form xanthoxin. oup.comnih.gov A deficiency in ZEP leads to a reduced pool of precursors for xanthoxin synthesis, resulting in lower ABA levels. oup.com
notabilis (Tomato) : As mentioned earlier, the notabilis (not) mutant of tomato is analogous to the maize vp14 mutant. wiley.com It is deficient in a 9-cis-epoxycarotenoid dioxygenase (NCED), the enzyme that directly produces xanthoxin. oup.comoup.com
flacca (Tomato) : The flacca mutant in tomato, similar to the Arabidopsis aba3 mutant, suffers from ABA deficiency due to a defect in the molybdenum cofactor required for the activity of abscisic-aldehyde oxidase. oup.com This impairs the final conversion step from abscisic aldehyde to ABA, downstream of xanthoxin.
Table 1: Key ABA-Deficient Mutants and their Impact on Xanthoxin Metabolism
| Mutant | Species | Affected Gene/Enzyme | Biochemical Step Impaired | Consequence for Xanthoxin Metabolism |
| vp14 | Zea mays | 9-cis-epoxycarotenoid dioxygenase (NCED) | Oxidative cleavage of 9-cis-epoxycarotenoids | Impaired production of xanthoxin. oup.compnas.org |
| notabilis | Solanum lycopersicum | 9-cis-epoxycarotenoid dioxygenase (NCED) | Oxidative cleavage of 9-cis-epoxycarotenoids | Impaired production of xanthoxin. wiley.comoup.com |
| aba1 | Arabidopsis thaliana | Zeaxanthin Epoxidase (ZEP) | Conversion of zeaxanthin to violaxanthin | Reduced availability of xanthoxin precursors. oup.comnih.gov |
| aba2 | Arabidopsis thaliana | Xanthoxin Dehydrogenase (SDR) | Conversion of xanthoxin to abscisic aldehyde | Accumulation of xanthoxin; impaired downstream conversion. nih.govnih.gov |
| aba3 | Arabidopsis thaliana | Molybdenum Cofactor Sulfurase | Activation of Abscisic-Aldehyde Oxidase | Blocked conversion of abscisic aldehyde to ABA, downstream of xanthoxin. oup.comnih.gov |
| flacca | Solanum lycopersicum | Molybdenum Cofactor Synthesis | Activation of Abscisic-Aldehyde Oxidase | Blocked conversion of abscisic aldehyde to ABA, downstream of xanthoxin. oup.com |
Gene Expression Profiling in Response to Environmental Stimuli
Environmental stresses, particularly drought, significantly influence the expression of genes involved in the ABA biosynthetic pathway, thereby regulating the production of xanthoxin and subsequently ABA.
Regulation by Other Abiotic Stresses (e.g., Cold, Waterlogging)
The biosynthesis of 2-trans,4-trans-xanthoxin, a pivotal precursor to the phytohormone abscisic acid (ABA), is intricately regulated by various abiotic stressors beyond drought and salinity. Cold and waterlogging, in particular, trigger complex signaling cascades that modulate the expression of key genes in the xanthoxin production pathway, enabling plants to adapt to these challenging environmental conditions.
Cold Stress:
Low-temperature stress is a significant factor that induces the accumulation of ABA, a process that begins with the synthesis of xanthoxin. nih.gov Exposure to cold temperatures stimulates the transcription of genes encoding crucial enzymes in the ABA biosynthetic pathway. nih.govmaxapress.com A central player in this response is the 9-cis-epoxycarotenoid dioxygenase (NCED) enzyme, which catalyzes the rate-limiting step of cleaving 9-cis-violaxanthin or 9-cis-neoxanthin to produce xanthoxin. nih.govmdpi.com Studies in various plant species, including rice and tomato, have demonstrated that the expression of specific NCED genes, such as OsNCED4 and SlNCED1, is significantly upregulated under cold stress. maxapress.comnih.gov This induction leads to increased xanthoxin production and subsequent ABA accumulation, which in turn enhances the plant's tolerance to cold. maxapress.commdpi.com For instance, in tomato, jasmonate signaling under cold conditions promotes the transcription of NCED2, leading to higher ABA levels and improved cold tolerance. mdpi.com Mutant analysis has further solidified this link; rice osnced4 mutants show extreme sensitivity to cold stress, which is associated with lower ABA levels and an imbalance of reactive oxygen species (ROS). nih.gov Similarly, silencing SlNCED in tomato weakens cold resistance. maxapress.com The regulation is complex, involving crosstalk with other hormones and signaling pathways. For example, ABA can induce an increase in melatonin (B1676174) and methyl jasmonate, which helps alleviate oxidative stress caused by cold. nih.gov
Waterlogging Stress:
Waterlogging creates a hypoxic (low-oxygen) environment in the root zone, which profoundly affects plant physiology and metabolism. nih.gov This stress condition also influences the hormonal balance, including the ABA pathway where xanthoxin is the key precursor. Transcriptomic analyses in species like grapevine have shown that waterlogging stress leads to differential expression of genes involved in ABA biosynthesis. nih.govresearchgate.net While the primary response to waterlogging often involves a switch to anaerobic respiration, hormonal signaling, including the ABA pathway, is activated to mitigate the damage. nih.govresearchgate.net Genes such as NCED and ABA2 (xanthoxin dehydrogenase) are among those whose expression levels can be altered in response to the stress, thereby affecting xanthoxin and ABA levels. nih.gov These hormonal changes mediate physiological responses like stomatal closure and premature leaf senescence as the plant attempts to conserve resources and manage stress. nih.gov
The following table summarizes the regulatory effects of cold and waterlogging on key genes involved in the xanthoxin biosynthesis pathway.
| Abiotic Stress | Plant Species | Key Gene(s) Affected | Observed Regulation | Consequence for Xanthoxin/ABA Synthesis | Reference(s) |
| Cold | Rice (Oryza sativa) | OsNCED4 | Upregulated | Increased ABA levels, enhanced cold tolerance. | nih.gov |
| Cold | Tomato (Solanum lycopersicum) | SlNCED1, SlNCED2 | Upregulated | Increased ABA accumulation, enhanced cold tolerance. | maxapress.commdpi.com |
| Cold | Arabidopsis thaliana | AtNCED3 | Upregulated | Major gene involved in regulating ABA levels under stress. | wiley.com |
| Waterlogging | Grapevine (Vitis vinifera) | NCED, ABA2 | Differentially Expressed | Altered ABA biosynthesis as part of the stress response. | nih.govresearchgate.net |
Molecular Genetic Approaches to Modulate Xanthoxin Levels
Advances in molecular biology have provided powerful tools to investigate and manipulate the levels of xanthoxin and, consequently, ABA in plants. Techniques such as overexpression, gene knockout, and CRISPR-Cas9-mediated genome editing allow for precise modulation of the xanthoxin biosynthesis pathway, offering insights into its function and potential for developing stress-tolerant crops.
Overexpression and Knockout Studies
Genetic engineering through the overexpression of key biosynthetic genes or the knockout of their function has been a cornerstone of research into the xanthoxin pathway. These studies have unequivocally demonstrated the roles of specific enzymes in controlling the flux towards ABA production.
Overexpression Studies:
Overexpression of genes encoding rate-limiting enzymes in the ABA biosynthetic pathway has consistently resulted in elevated ABA levels and enhanced tolerance to abiotic stresses. The most frequently targeted gene is NCED, which catalyzes the production of xanthoxin from 9-cis-epoxycarotenoids. wiley.com Overexpressing NCED genes from various species in transgenic plants like Arabidopsis, tobacco, tomato, and maize has been shown to increase endogenous ABA concentrations. wiley.comfrontiersin.orgplos.org This heightened ABA level often leads to reduced transpiration due to partial stomatal closure and significantly improved drought tolerance. wiley.com For example, Arabidopsis plants overexpressing AtNCED3 accumulated more ABA and showed enhanced survival under drought conditions. wiley.com Similarly, overexpressing other pathway genes, such as DSM2 (a β-carotene hydroxylase) in rice or a molybdenum cofactor sulfurase gene in maize, has also led to increased ABA synthesis under stress and improved drought resistance. plos.orgoup.com
Knockout/Knockdown Studies:
Conversely, creating loss-of-function mutants (knockouts) for genes in the xanthoxin pathway has been instrumental in confirming their necessity for ABA biosynthesis and stress response. Mutants defective in ABA synthesis, such as the aba2 mutant in Arabidopsis, which lacks a functional xanthoxin dehydrogenase, exhibit reduced ABA levels. nih.govfrontiersin.org These mutants typically display a wilty phenotype due to increased water loss and are more sensitive to drought and salt stress. nih.govresearchgate.net For instance, the aba2 mutant can be rescued—restoring the wild-type phenotype—by expressing a functional ABA2 gene from another species, such as rice (OsABA2), confirming the gene's role in converting xanthoxin to abscisic aldehyde. researchgate.net Knockout mutants for NCED genes, such as osnced4 in rice, also show reduced ABA content and heightened sensitivity to abiotic stresses like salt and cold. nih.gov
The table below provides a summary of key findings from overexpression and knockout studies targeting genes in the xanthoxin/ABA biosynthesis pathway.
| Genetic Modification | Gene Targeted | Plant Species | Primary Finding | Phenotypic Effect | Reference(s) |
| Overexpression | AtNCED3 | Arabidopsis thaliana | Increased endogenous ABA levels. | Reduced transpiration, improved drought tolerance. | wiley.com |
| Overexpression | DSM2 (β-carotene hydroxylase) | Rice (Oryza sativa) | Increased xanthophylls and ABA under drought. | Significantly improved drought resistance. | oup.com |
| Overexpression | LOS5 (Molybdenum Cofactor Sulfurase) | Maize (Zea mays) | Promoted ABA accumulation under drought. | Enhanced drought tolerance. | plos.org |
| Knockout | aba2 (xanthoxin dehydrogenase) | Arabidopsis thaliana | Reduced ability to convert xanthoxin to ABA. | Wilty phenotype, increased water loss, stress sensitivity. | nih.govfrontiersin.org |
| Knockout | OsNCED4 | Rice (Oryza sativa) | Markedly lower ABA levels. | Sensitivity to salt and cold stress. | nih.gov |
| Knockout | vp14 (NCED) | Maize (Zea mays) | Markedly lower ABA content in embryos. | Defect in ABA biosynthesis. | pnas.org |
CRISPR-Cas9 Applications in Xanthoxin Pathway Engineering
The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized plant genetics, offering a highly precise and efficient tool for targeted genome editing. frontiersin.org This technology allows for the creation of specific mutations, including knockouts, insertions, and deletions, in genes of interest, providing a powerful method for engineering metabolic pathways like the one for xanthoxin biosynthesis. frontiersin.orgnih.gov
While much of the foundational work on the xanthoxin pathway relied on traditional mutagenesis and transgenic approaches, CRISPR-Cas9 is now being applied to fine-tune the pathway and further elucidate gene function. frontiersin.orgmdpi.com Researchers can use CRISPR-Cas9 to generate knockout lines for specific genes in the carotenoid and ABA biosynthetic pathways with high precision. For example, the system has been used to knock out the OsPHS3 gene, which encodes a carotenoid isomerase, in rice, leading to decreased ABA content. mdpi.com In another study, CRISPR/Cas9 was used to create knockout lines of OsABA2 in rice, resulting in cell death and altered seed dormancy due to the disruption of ABA synthesis. frontiersin.org
Physiological Research Aspects of 2 Trans,4 Trans Xanthoxin
Role as an Abscisic Acid Precursor in Stress Acclimation
2-trans,4-trans-xanthoxin is a pivotal intermediate in the biosynthesis of abscisic acid (ABA), a key phytohormone in mediating plant responses to environmental stress. oup.comnumberanalytics.comfrontiersin.org Its conversion to ABA is a critical component of the plant's machinery for acclimating to adverse conditions, particularly those involving water deficit. frontiersin.orgnih.govmdpi.com
Contribution to Drought Tolerance Mechanisms
The synthesis of xanthoxin (B146791) is a crucial step in the pathway leading to the production of ABA, a hormone that significantly enhances a plant's ability to withstand drought. frontiersin.orgmdpi.comwikipedia.org When plants experience water stress, the biosynthesis of ABA increases, and this compound serves as a direct precursor in this pathway. pnas.org The oxidative cleavage of 9-cis-epoxycarotenoids to form xanthoxin is considered a rate-limiting step in ABA biosynthesis. oup.comfrontiersin.orgpnas.orgfrontiersin.org This reaction is catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). oup.comfrontiersin.orgfrontiersin.org
Under drought conditions, the expression of genes encoding NCED is upregulated, leading to an increased production of xanthoxin, which is then converted to ABA. pnas.orgpnas.org This elevation in ABA levels triggers a cascade of physiological responses that help the plant conserve water and tolerate the stress. These responses include stomatal closure to reduce water loss through transpiration and the activation of stress-responsive genes. numberanalytics.commdpi.comwikipedia.orgnih.gov Research has shown that mutants deficient in ABA synthesis, and therefore impaired in their ability to produce xanthoxin and subsequently ABA, exhibit a wilty phenotype and are more susceptible to drought. nih.govnih.gov
The conversion of xanthoxin to ABA occurs in the cytosol and involves two main enzymatic steps. mdpi.comfrontiersin.orgnih.gov First, xanthoxin is converted to abscisic aldehyde by a short-chain alcohol dehydrogenase/reductase (SDR), an enzyme encoded by the ABA2 gene in Arabidopsis thaliana. nih.govfrontiersin.orgumh.es Subsequently, abscisic aldehyde is oxidized to form ABA by abscisic aldehyde oxidase (AAO). frontiersin.orgumh.eswiley.com The constitutive expression of the ABA2 gene suggests that the conversion of xanthoxin to abscisic aldehyde is not the primary point of regulation in response to stress; rather, the regulation occurs at the level of xanthoxin synthesis. nih.govumh.esresearchgate.net
Table 1: Key Enzymes in the Conversion of Xanthoxin to ABA
| Enzyme | Gene (in Arabidopsis) | Reaction Catalyzed | Location | Regulation under Drought |
| 9-cis-epoxycarotenoid dioxygenase (NCED) | NCED gene family | Cleavage of 9-cis-epoxycarotenoids to xanthoxin | Plastids | Upregulated |
| Short-chain alcohol dehydrogenase/reductase (SDR) | ABA2 | Conversion of xanthoxin to abscisic aldehyde | Cytosol | Constitutively expressed |
| Abscisic aldehyde oxidase (AAO) | AAO3 | Oxidation of abscisic aldehyde to ABA | Cytosol | Induced by water stress |
Impact on Stomatal Regulation
The role of this compound in stomatal regulation is primarily indirect, through its conversion to ABA. numberanalytics.com ABA is a potent regulator of stomatal aperture, and its synthesis is crucial for controlling water loss. numberanalytics.comnih.govwikipedia.org When ABA binds to its receptors in guard cells, it initiates a signaling cascade that leads to stomatal closure. nih.gov
While xanthoxin itself can induce stomatal closure, it does so at higher concentrations compared to ABA. nii.ac.jp This suggests that its primary role in this process is as a precursor to the more potent ABA. nii.ac.jp Studies with epidermal strips of Commelina communis L. have shown that natural (1′S, 2′R, 4′S)-xanthoxin and its epimer can induce stomatal closure, though less effectively than ABA. nii.ac.jp The conversion of xanthoxin to ABA within the guard cells is therefore a critical step for an effective and rapid stomatal response to water stress. The activity of the enzyme responsible for converting xanthoxin to abscisic aldehyde, xanthoxin dehydrogenase, appears to be relatively low in isolated epidermal strips, whereas the subsequent conversion of abscisic aldehyde to ABA is efficient. nii.ac.jp
Involvement in Plant Developmental Processes
Beyond its critical role in stress responses, this compound is also implicated in fundamental plant developmental processes, largely through its role as a precursor to ABA. numberanalytics.comnih.gov
Influence on Seed Dormancy and Germination
ABA is a key hormone in regulating seed dormancy and inhibiting germination. numberanalytics.comnih.gov The synthesis of xanthoxin is therefore integral to establishing and maintaining this dormant state. oup.comnih.gov During seed development, ABA levels increase, contributing to the induction of dormancy and the accumulation of storage reserves. nih.govnih.gov Mutants that are deficient in ABA synthesis, such as the aba2 mutant in Arabidopsis, which is impaired in the conversion of xanthoxin to abscisic aldehyde, exhibit reduced seed dormancy and can germinate under conditions that would normally inhibit germination. nih.govnih.gov
Conversely, a decrease in ABA levels is required for the transition from dormancy to germination. This highlights the importance of the regulated synthesis of xanthoxin and its subsequent conversion to ABA in controlling this critical life cycle transition. numberanalytics.com
Developmental Control of Xanthoxin Synthesis and Localization
The synthesis of xanthoxin is under tight developmental control, with the expression of NCED genes, which catalyze the key regulatory step, being localized to specific tissues and developmental stages. nih.govnih.gov In Arabidopsis, different members of the NCED gene family are expressed in various plant organs, including roots, flowers, and developing seeds, indicating that ABA synthesis is precisely regulated in different parts of the plant throughout its life cycle. nih.gov
For instance, in developing seeds, specific NCED genes are expressed at different stages, contributing to the accumulation of ABA required for dormancy. nih.gov The localization of xanthoxin synthesis begins in the plastids, where carotenoid precursors are cleaved by NCED enzymes. oup.comnih.govoup.com The resulting xanthoxin is then transported to the cytosol for the final steps of ABA synthesis. nih.govnih.govoup.com The subcellular localization of different NCED enzymes within the plastids—some being soluble in the stroma while others are bound to the thylakoid membrane—suggests a further layer of post-translational regulation of xanthoxin production. nih.gov This differential localization may affect the enzymes' access to their substrates and the efficiency of xanthoxin export to the cytoplasm. nih.gov
Interplay with Other Phytohormones
The physiological effects of this compound and its product, ABA, are not isolated but are part of a complex network of interactions with other phytohormones that collectively regulate plant growth and development. Research indicates that xanthoxin can antagonize the growth-promoting effects of several major plant hormones, including auxins (like 3-indolylacetic acid), gibberellins (B7789140) (like gibberellic acid), and cytokinins (like kinetin). vulcanchem.com This antagonistic relationship underscores the role of xanthoxin in balancing growth-promoting and growth-inhibiting signals, thereby maintaining homeostasis and enabling appropriate responses to developmental and environmental cues. vulcanchem.com
For example, the balance between ABA and gibberellins is particularly crucial in the control of seed dormancy and germination, where gibberellins promote germination and ABA inhibits it. nih.gov Similarly, the interaction between ABA and cytokinins is important in processes like leaf senescence, where cytokinins generally delay senescence and ABA promotes it. mdpi.com The synthesis of xanthoxin, as the committed step in ABA production, is therefore a key point of regulation within this broader hormonal crosstalk.
Antagonistic Effects on Growth-Promoting Hormones (e.g., Auxins, Gibberellins, Cytokinins)
This compound, as a key intermediate in the biosynthesis of the stress hormone abscisic acid (ABA), exhibits significant growth inhibitory properties. vulcanchem.com Its role extends beyond being a simple precursor, as it actively counteracts the effects of major growth-promoting hormones. This antagonism is a critical component of the plant's ability to balance growth with stress response, shifting resources from development to defense and survival mechanisms when necessary. Research has demonstrated that xanthoxin, particularly the more biologically active 2-cis,4-trans isomer, can directly interfere with the physiological processes stimulated by auxins, gibberellins, and cytokinins. vulcanchem.com
The interaction with these hormones highlights xanthoxin's function as a regulatory molecule within the complex hormonal network that governs plant life. vulcanchem.com While auxins, gibberellins, and cytokinins are primarily associated with cell division, elongation, and differentiation leading to growth, xanthoxin and its downstream product, ABA, impose a check on these processes, particularly under adverse environmental conditions. nih.govmdpi.com
Detailed research findings have elucidated these antagonistic relationships:
Gibberellins: The growth-promoting effects of gibberellic acid, which is crucial for stem elongation, seed germination, and flowering, are antagonized by xanthoxin. vulcanchem.comfrontiersin.org The balance between gibberellins and ABA (derived from xanthoxin) is a well-established regulatory mechanism, especially in processes like seed dormancy and germination, where gibberellins promote germination and ABA/xanthoxin inhibits it. frontiersin.org
Cytokinins: Xanthoxin also opposes the action of cytokinins like kinetin. vulcanchem.com Cytokinins are central to regulating cell division and shoot formation. tandfonline.com By counteracting cytokinins, xanthoxin helps to slow down cell proliferation and vegetative growth, which is a key adaptive response to stress. vulcanchem.comtandfonline.com
The inhibitory activity of xanthoxin has been confirmed in various bioassays. For instance, cis,trans-xanthoxin (B1231074) has shown inhibitory effects comparable to ABA in the wheat coleoptile section test and the lettuce hypocotyl test. vulcanchem.com Notably, in some assays like the cress seed germination test, cis,trans-xanthoxin demonstrates even more potent inhibitory activity than ABA itself, suggesting it may have specialized regulatory functions independent of its conversion to ABA. vulcanchem.com
Table 1: Summary of Antagonistic Interactions of Xanthoxin
| Growth-Promoting Hormone | Primary Function(s) | Antagonistic Effect of Xanthoxin |
| Auxin (e.g., 3-Indolylacetic acid) | Cell elongation, apical dominance, root initiation. mdpi.com | Counteracts auxin-stimulated growth. vulcanchem.com |
| Gibberellin (e.g., Gibberellic acid) | Stem elongation, seed germination, flowering. mdpi.com | Inhibits germination and growth promoted by gibberellins. vulcanchem.comfrontiersin.org |
| Cytokinin (e.g., Kinetin) | Cell division, shoot formation, delay of senescence. tandfonline.com | Opposes cytokinin-driven cell proliferation and growth. vulcanchem.com |
Synergistic or Modulatory Effects within ABA Signaling Pathways
The primary influence of this compound on ABA signaling pathways is through its role as the immediate C15 precursor to abscisic acid. frontiersin.orgpnas.org The conversion of xanthoxin to ABA is a critical control point, and its regulation directly modulates the intensity of the ABA signal. While xanthoxin itself can act as a growth inhibitor, its most significant effects are realized upon its conversion to ABA, which then activates the core signaling cascade. vulcanchem.comwiley.com
The synthesis of xanthoxin from the cleavage of 9-cis-epoxycarotenoids by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) is considered the rate-limiting step in ABA biosynthesis. frontiersin.orgpnas.org Therefore, factors that upregulate NCED gene expression, such as drought stress, lead to an accumulation of xanthoxin, which is then available for conversion to ABA. pnas.orgrsc.org The subsequent steps, the conversion of xanthoxin to abscisic aldehyde by xanthoxin dehydrogenase (ABA2) and then to ABA by abscisic aldehyde oxidase (AAO), are generally not rate-limiting. pnas.orgnih.gov This enzymatic cascade ensures that once xanthoxin is produced, it is efficiently channeled into the ABA signaling pathway.
The modulation within the pathway can be seen in several ways:
Precursor Availability: The production of xanthoxin is the key regulatory step for ABA-mediated responses. Under stress, the induction of NCED genes leads to a surge in xanthoxin, which in turn boosts ABA levels and activates downstream signaling, including stomatal closure and stress-responsive gene expression. pnas.orgpnas.orgoup.com
Enzymatic Conversion: The enzyme ABA2, a short-chain dehydrogenase, catalyzes the conversion of both 2-cis,4-trans-xanthoxin and this compound into their corresponding abscisic aldehyde isomers. nih.govuniprot.org Although it can act on both, it uses the 2-cis,4-trans isomer more efficiently, which is the direct product of carotenoid cleavage and leads to the naturally occurring, active form of ABA. pnas.orgnih.gov
Synergistic Regulation: There is evidence of synergistic control over the ABA pathway. For example, glucose and ABA can act synergistically to regulate the expression of ABA biosynthesis genes, including ABA2. nih.gov This suggests a feedback loop where the presence of ABA can modulate the efficiency of its own synthesis from xanthoxin, allowing the plant to fine-tune its hormonal response based on both stress and metabolic status. nih.gov This interaction highlights a complex modulatory network where xanthoxin conversion is a key node.
Ultimately, the synergistic and modulatory effects of xanthoxin are intrinsically linked to its position in the ABA biosynthetic pathway. By controlling the flux of molecules into the final stages of ABA synthesis, the regulation of xanthoxin production and conversion serves as a primary mechanism for modulating the entire ABA signaling network in response to developmental and environmental cues. wiley.comoup.com
Table 2: Key Enzymes in the Conversion of Xanthoxin to ABA
| Enzyme | Gene (in Arabidopsis) | Function | Regulatory Significance |
| 9-cis-epoxycarotenoid dioxygenase | NCED | Cleaves 9-cis-epoxycarotenoids to produce xanthoxin. frontiersin.orgpnas.org | The primary rate-limiting step in ABA biosynthesis; induced by stress. pnas.orgoup.com |
| Xanthoxin dehydrogenase | ABA2 | Converts xanthoxin to abscisic aldehyde. nih.govuniprot.org | A crucial step in the cytosol; constitutively expressed but can be synergistically regulated by glucose and ABA. nih.govnih.gov |
| Abscisic aldehyde oxidase | AAO3 | Oxidizes abscisic aldehyde to form active abscisic acid (ABA). nih.gov | Catalyzes the final step in the main ABA biosynthetic pathway. nih.gov |
Advanced Research Methodologies for 2 Trans,4 Trans Xanthoxin Studies
Analytical Techniques for Quantitative and Qualitative Analysis
Precise and sensitive analytical methods are fundamental to accurately measure and identify 2-trans,4-trans-xanthoxin and its isomers in complex biological matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone for the analysis of xanthoxin (B146791). This powerful technique allows for the effective separation of the 2-trans,4-trans and 2-cis,4-trans isomers of xanthoxin, which is critical as their biological activities and metabolic fates can differ. capes.gov.br
Researchers have developed reliable HPLC-MS/MS methods to quantify xanthoxin levels in various plant tissues. capes.gov.brtandfonline.com These methods often involve the use of a C18 or a specialized C30 carotenoid column for optimal separation. researchgate.net The mass spectrometer, often a quadrupole or an Orbitrap, provides high sensitivity and selectivity, enabling the detection of xanthoxin at very low concentrations. nih.govnih.gov For instance, after incubation of a xanthoxin substrate with the enzyme ABA2, HPLC-MS analysis identified the reaction products as 2-cis,4-trans–abscisic aldehyde and 2-trans,4-trans–abscisic aldehyde based on their distinct retention times and mass spectra. nih.gov The molecular anion of the compounds is often monitored for quantification. nih.govresearchgate.net
A significant challenge in xanthoxin analysis is its propensity for isomerization and degradation during extraction and analysis. capes.gov.br To mitigate this, antioxidants like tert-butylated hydroxyquinoline are often added during the extraction process. capes.gov.br Furthermore, derivatization of xanthoxin to more stable compounds, such as abscisic acid methyl ester, can be employed prior to GC-MS analysis, although modern LC-MS/MS methods often allow for direct analysis. tandfonline.com
| Parameter | HPLC-MS/MS Method Details |
| Column | C18, C30, μPorasil researchgate.netpnas.org |
| Mobile Phase | Gradients of methanol, acetonitrile, water, often with additives like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) researchgate.net |
| Ionization | Electrospray Ionization (ESI), typically in negative ion mode nih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Orbitrap) nih.govnih.gov |
| Internal Standards | Deuterium (B1214612) or ¹³C-labeled xanthoxin or related compounds capes.gov.brtandfonline.com |
Isotopic Labeling Approaches for Pathway Elucidation
Isotopic labeling is an indispensable tool for tracing the biosynthetic pathway of abscisic acid and understanding the role of this compound as an intermediate. By feeding plants or cell-free extracts with precursors labeled with stable isotopes such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), researchers can follow the incorporation of these labels into downstream metabolites. tandfonline.comnii.ac.jpnih.govnih.gov
For example, feeding experiments using deuterium-labeled xanthoxin isomers in tomato plants have provided insights into the stereoselectivity of the biosynthetic enzymes. nii.ac.jp These studies have shown that natural (1′S, 2′R, 4′S)-xanthoxin is efficiently converted to ABA. nii.ac.jp Similarly, labeling with ¹⁸O₂ has been instrumental in confirming that the oxygen atoms in the carboxyl group of ABA originate from molecular oxygen, a key step in the conversion of xanthoxin to abscisic aldehyde and subsequently to ABA. nih.gov The use of ¹³C-labeled glucose has helped to elucidate that ABA is synthesized via the non-mevalonate pathway in plants. nih.gov
These labeling studies, coupled with subsequent analysis by GC-MS or LC-MS/MS, provide definitive evidence for precursor-product relationships and the sequence of enzymatic reactions in the ABA biosynthetic pathway. tandfonline.comnii.ac.jp
Proteomic Investigations of Xanthoxin-Related Proteins
While direct proteomic studies focusing solely on proteins that interact with this compound are not extensively documented, the enzymes involved in its metabolism have been subjects of intense investigation. The primary enzyme responsible for the conversion of xanthoxin to abscisic aldehyde is xanthoxin dehydrogenase, also known as ABA2. nih.govnih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govnih.gov
Proteomic approaches, in a broader sense, contribute to identifying and characterizing these enzymes. Techniques such as yeast two-hybrid screening can identify protein-protein interactions, potentially revealing regulatory proteins that associate with xanthoxin dehydrogenase. For instance, a study in maize identified ZmABA2 as an interacting partner of a MAP kinase, suggesting a potential regulatory link between signaling pathways and ABA biosynthesis.
Future proteomic studies could employ affinity chromatography with immobilized xanthoxin analogues to pull down interacting proteins from plant extracts, potentially uncovering novel transporters, regulatory subunits, or enzymes involved in xanthoxin metabolism.
Transcriptomic and Metabolomic Profiling in Response to Perturbations
Transcriptomic and metabolomic analyses provide a global view of the changes in gene expression and metabolite levels in response to various stimuli or genetic modifications, offering valuable insights into the regulation of the xanthoxin pathway. mdpi.complos.orgfrontiersin.orgnih.gov
When plants are subjected to stresses like drought, there are significant changes in the expression of genes involved in ABA biosynthesis. mdpi.comfrontiersin.org Transcriptome profiling using techniques like RNA-sequencing has shown that genes encoding 9-cis-epoxycarotenoid dioxygenase (NCED), the enzyme that produces xanthoxin, are often upregulated under drought conditions. mdpi.comnih.gov In contrast, the expression of ABA2, the gene encoding xanthoxin dehydrogenase, appears to be largely constitutive and not significantly upregulated by stress in many species. nih.govnih.govnih.gov
Metabolomic profiling, often performed using LC-MS or GC-MS, complements transcriptomic data by measuring the actual levels of metabolites, including xanthoxin and ABA. These studies have consistently shown an accumulation of ABA under drought stress, which correlates with the upregulation of NCED expression. mdpi.com By analyzing ABA-deficient mutants, such as aba2, researchers can observe the accumulation of upstream precursors like xanthoxin and a concurrent decrease in downstream products, further confirming the function of the ABA2 enzyme. oup.commdpi.com
These integrated 'omics' approaches are powerful for identifying key regulatory points in the ABA biosynthetic pathway and for understanding how plants modulate ABA levels in response to environmental cues. mdpi.com
| 'Omics' Approach | Key Findings Related to Xanthoxin |
| Transcriptomics (RNA-seq) | Upregulation of NCED genes under drought stress, leading to increased xanthoxin production. mdpi.comnih.gov Constitutive expression of ABA2 in many cases. nih.govnih.govnih.gov |
| Metabolomics (LC-MS, GC-MS) | Accumulation of ABA in response to stress. mdpi.com Altered metabolite profiles in ABA-biosynthesis mutants, confirming enzyme functions. oup.com |
In Vitro Enzyme Assays and Recombinant Protein Studies
To biochemically characterize the enzymes involved in xanthoxin metabolism, in vitro assays using purified or recombinant proteins are essential. nih.govpnas.orgpnas.orgnih.gov These studies allow for the determination of enzyme kinetics, substrate specificity, and cofactor requirements.
The enzyme xanthoxin dehydrogenase (ABA2) has been extensively studied using these methods. nih.govnih.govnih.gov Recombinant ABA2 protein, typically produced in Escherichia coli, has been shown to catalyze the conversion of xanthoxin to abscisic aldehyde in an NAD-dependent manner. nih.govnih.gov Enzyme kinetic analyses have determined the Michaelis-Menten constant (Kₘ) of ABA2 for xanthoxin to be approximately 19 μM in Arabidopsis thaliana. nih.govnih.gov
Similarly, in vitro assays have been crucial for characterizing the 9-cis-epoxycarotenoid dioxygenase (NCED) enzymes, which produce xanthoxin by cleaving 9-cis-epoxycarotenoids. pnas.orgnih.gov These assays have demonstrated that NCEDs specifically cleave 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin to yield xanthoxin. pnas.orgnih.gov
These in vitro studies provide fundamental biochemical data that complements genetic and physiological studies, confirming the precise function of the enzymes involved in the biosynthesis of abscisic acid from its carotenoid precursors.
| Enzyme | Recombinant System | Substrate(s) | Product(s) | Cofactor |
| 9-cis-epoxycarotenoid dioxygenase (NCED) | E. coli pnas.orgnih.gov | 9-cis-violaxanthin, 9-cis-neoxanthin pnas.orgnih.gov | Xanthoxin, C₂₅-apocarotenoid pnas.orgnih.gov | Fe(II) |
| Xanthoxin Dehydrogenase (ABA2) | E. coli nih.govnih.govnih.gov | Xanthoxin nih.govnih.govnih.gov | Abscisic aldehyde nih.govnih.govnih.gov | NAD⁺ nih.govnih.gov |
Evolutionary Perspectives and Comparative Research
Conservation of Xanthoxin (B146791) Biosynthetic Pathway Across Plant Lineages
The enzymatic machinery required for synthesizing xanthoxin and its subsequent conversion to abscisic acid (ABA) is remarkably conserved, with its origins tracing back to the algal ancestors of land plants. oup.compnas.org The core pathway involves the oxidative cleavage of 9-cis-epoxycarotenoids (like 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin) by the 9-cis-epoxycarotenoid dioxygenase (NCED) to produce xanthoxin. wiley.comusda.gov This is followed by a two-step conversion in the cytosol: xanthoxin is oxidized to abscisic aldehyde by a short-chain dehydrogenase/reductase (SDR), often designated as ABA2, which is then oxidized to ABA by an abscisic aldehyde oxidase (AAO). researchgate.netnih.gov
Research indicates that the enzymatic framework for ABA biosynthesis was established before plants colonized land. oup.com Homologs for key enzymes, including NCED, xanthoxin dehydrogenase (XanDH), and abscisic aldehyde oxidase (AAO3), have been identified in streptophyte algae, such as Zygnema, which are considered the closest algal relatives of land plants. oup.comresearchgate.net The presence of these enzymes suggests that the capacity to produce ABA, and therefore its precursor xanthoxin, predates the evolution of ABA's role as a primary stress signaling molecule in terrestrial environments. oup.com While ABA has been detected in various algae, it is often at very low concentrations compared to land plants, suggesting a different ancestral function or a role as a metabolic intermediate. oup.comnih.gov
The pathway's conservation extends through early land plants like bryophytes and into vascular plants. core.ac.ukkaust.edu.sa In the moss Physcomitrella patens, NCED genes are present, underscoring the ancient establishment of this critical biosynthetic step. kaust.edu.sa Similarly, the function of the ABA2 ortholog in rice can restore the ABA-deficient phenotype in Arabidopsis thaliana mutants, demonstrating functional conservation across distant angiosperm lineages (monocots and dicots). oup.com This deep evolutionary conservation highlights the fundamental importance of the xanthoxin-mediated ABA pathway to plant life.
Diversification of Gene Families Encoding Xanthoxin Pathway Enzymes
While the core pathway is conserved, the gene families encoding its enzymes have undergone significant diversification, leading to functional specialization in different plant lineages and tissues. This diversification is a result of evolutionary processes such as gene duplication and subsequent divergence. nih.govnih.gov
The 9-cis-epoxycarotenoid dioxygenase (NCED) family, which catalyzes the rate-limiting step in xanthoxin production, is a relatively small gene family. mdpi.com Evolutionary analyses suggest that NCED genes evolved through duplication, diversification, and exon-intron loss events. nih.gov In Arabidopsis thaliana, the genome contains nine carotenoid cleavage dioxygenase (CCD) genes, five of which are functional NCEDs (AtNCED2, 3, 5, 6, and 9). mdpi.comnih.gov These paralogs exhibit distinct expression patterns and regulatory mechanisms, allowing for fine-tuned control of xanthoxin synthesis during development and in response to stress. nih.gov For instance, AtNCED3 is the primary stress-induced NCED in leaves, while AtNCED6 and AtNCED9 are crucial for ABA production in developing seeds. nih.govnih.gov
The short-chain dehydrogenase/reductase (SDR) superfamily, which includes the ABA2 enzyme that converts xanthoxin to abscisic aldehyde, is exceptionally large and functionally diverse in plants. nih.govresearchgate.net The multiplicity of SDRs in the plant kingdom is largely explained by the expansion of families involved in secondary metabolism, which was a driving force for SDR evolution as plants colonized land. nih.govnih.gov The 'ABA2-like' NAD dehydrogenase family (SDR110C) underwent significant functional diversification in vascular plants after their divergence from bryophytes. nih.gov In Arabidopsis, ABA2 is encoded by a single gene, making it a critical, non-redundant step. nih.gov However, in other species like barley and peach, multiple SDR-like genes have been identified, although their specific roles in xanthoxin conversion are not all fully characterized. oup.comfrontiersin.org
The aldehyde oxidase (AAO) family, responsible for the final oxidation of abscisic aldehyde to ABA, also shows diversification. Arabidopsis has four AAO genes, with AAO3 playing the major role in ABA biosynthesis in both leaves and seeds. nih.govnih.gov However, studies show that in certain genetic backgrounds or conditions, other AAOs like AAO1 and AAO4 can contribute to ABA synthesis in seeds, particularly when AAO3 is non-functional. nih.gov The number of AAO genes varies among species, with potato having nine, and rice and soybean having five and seven, respectively, suggesting species-specific expansion and functional roles. mdpi.com
| Plant Species | NCED Family Members | SDR (ABA2/ABA2-like) Family Members | AAO Family Members |
|---|---|---|---|
| Arabidopsis thaliana (Thale Cress) | 5 | 1 (SDR1) | 4 |
| Oryza sativa (Rice) | 5 | Multiple homologs | 5 |
| Hordeum vulgare (Barley) | 5 | 7 (putative) | 5 (putative) |
| Glycine max (Soybean) | 16 | Not specified | 7 |
| Solanum tuberosum (Potato) | Not specified | Not specified | 9 |
| Prunus persica (Peach) | Not specified | 10 (SDR-like) | Not specified |
Comparative Analysis of Xanthoxin Metabolism in Different Plant Species
Comparative studies reveal significant differences in the regulation and metabolism of xanthoxin across the plant kingdom, reflecting adaptations to diverse environments and developmental strategies. These differences are often manifested in the tissue-specific expression and stress-responsiveness of the biosynthetic genes.
In the model dicot Arabidopsis thaliana , the regulation of xanthoxin production and conversion is complex and compartmentalized. Stress-induced ABA in leaves is primarily driven by the strong upregulation of AtNCED3. nih.gov In contrast, ABA required for seed dormancy is mainly synthesized through the action of AtNCED6 and AtNCED9 in the endosperm and embryo. frontiersin.org The final step, catalyzed by AAO3, is critical in both vegetative tissues and seeds, although initial studies in the Landsberg erecta ecotype suggested a lesser role in seeds, a finding later revised by studies in the Columbia ecotype where aao3 mutants showed reduced seed dormancy. nih.gov
In monocots like Hordeum vulgare (barley) , similar but distinct regulatory patterns are observed. During seed development under normal and drought-stress conditions, HvNCED2 expression correlates with ABA accumulation. nih.gov In response to grain imbibition, which breaks dormancy, the expression of HvNCED1 and HvNCED2 is noted in embryos. cambridge.org Barley possesses seven putative SDR genes with homology to Arabidopsis ABA2 and five putative AAO genes, indicating a potentially complex network for converting xanthoxin to ABA. oup.comfrontiersin.org
In the legume Glycine max (soybean) , the NCED family is significantly expanded, with 16 identified genes. plos.org Expression profiling revealed that different GmNCED genes are responsive to various abiotic stresses, including dehydration, salt, and drought, suggesting functional divergence and specialization to handle specific environmental challenges. plos.org For example, GmNCED14 and GmNCED15 are notably upregulated under drought stress. plos.org
Comparative studies in tomato (Solanum lycopersicum) have also provided key insights. The notabilis mutant, which is deficient in NCED, has a severe lack of ABA, particularly under water stress. oup.com Conversely, the sitiens and flacca mutants are impaired in the later steps of the pathway, affecting the conversion of abscisic aldehyde to ABA and the synthesis of a required molybdenum cofactor, respectively. oup.com Interestingly, a study comparing the aba4 mutant in Arabidopsis with the nxd1 mutant in tomato, both affecting neoxanthin (B191967) synthesis, showed opposite ABA-related phenotypes. nih.gov The aba4 mutant had reduced ABA levels, whereas the nxd1 mutant did not, highlighting that even upstream precursor availability for xanthoxin synthesis can be regulated differently across species. nih.gov
These comparative analyses demonstrate that while the fundamental steps of xanthoxin metabolism are conserved, the regulatory networks, the number of gene family members, and their specific functions have been tailored during evolution to meet the unique physiological demands of different plant species.
| Gene | Enzyme | Arabidopsis thaliana (Dicot) | Hordeum vulgare (Monocot) | Oryza sativa (Monocot) |
|---|---|---|---|---|
| NCED3 | 9-cis-epoxycarotenoid dioxygenase | Major gene for stress-induced ABA synthesis in leaves. nih.gov Strongly induced by drought and salt. nih.gov | Orthologs are key for ABA biosynthesis. | OsNCED3 enhances drought resistance and alters plant morphology. plos.org |
| NCED6/9 | 9-cis-epoxycarotenoid dioxygenase | Key genes for ABA synthesis in developing seeds, regulating dormancy. frontiersin.orgNCED6 is specific to the endosperm. nih.gov | HvNCED1 and HvNCED2 are expressed in embryos and linked to seed development and dormancy. cambridge.org | Not specified |
| ABA2/SDR1 | Xanthoxin dehydrogenase | Encoded by a single, non-redundant gene. nih.gov Expression is less responsive to stress compared to other pathway genes. nih.gov | At least two full-length homologs identified (HvSDR1, HvSDR2). oup.com | Ortholog complements the Arabidopsis aba2 mutant, showing conserved function. oup.com |
| AAO3 | Abscisic aldehyde oxidase | Major enzyme for the final step in both leaves and seeds (in Col ecotype). nih.gov Induced by ABA and salt stress. wiley.com | Putative orthologs are involved in seed development. frontiersin.org | OsAAO3 is expressed in multiple tissues and induced by ABA and mannitol. mdpi.com |
Future Research Directions and Biotechnological Potential
Unraveling Unknown Isomerization Mechanisms
A critical and still unresolved aspect of the ABA biosynthetic pathway is the precise mechanism of isomerization. The biologically active form of ABA possesses a 2-cis,4-trans side chain, which originates from the cleavage of 9-cis-epoxycarotenoids like 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin. pnas.orgscielo.br However, the formation of these 9-cis isomers from their all-trans counterparts is not fully understood. oup.com
Research has indicated that the conversion of all-trans-violaxanthin to 9-cis-violaxanthin or the conversion of all-trans-neoxanthin (B110086) to 9'-cis-neoxanthin occurs through an "unclear mechanism" or an "unknown reaction". mdpi.comwiley.com It is not yet definitively established whether this isomerization is an enzymatic reaction or a result of non-enzymatic processes like photo-isomerization. oup.com While enzymes that catalyze similar cis/trans isomerization have been identified for other carotenoids, the specific isomerases for the ABA pathway precursors remain elusive. oup.comscholaris.ca
Furthermore, studies on xanthoxin (B146791) isomers themselves suggest that enzymatic isomerization at this stage is unlikely. The 2-trans-xanthoxin isomer is not readily converted to the active 2-cis form and is considered a less active, possibly adventitious, product. annualreviews.org This reinforces the hypothesis that the crucial isomerization must occur at the C40 carotenoid level, prior to the cleavage event that produces xanthoxin. pnas.org Future research must focus on identifying the specific enzymes or conditions that facilitate the formation of 9-cis-epoxycarotenoids, a vital step for the synthesis of biologically active xanthoxin and, subsequently, ABA.
Elucidating the Precise Transport Mechanisms of Xanthoxin and Intermediates
The biosynthesis of ABA is compartmentalized within the plant cell. The initial steps, leading to the formation of xanthoxin from carotenoid precursors, occur in the plastids (chloroplasts). nih.govresearchgate.net Subsequently, xanthoxin is exported to the cytoplasm for the final two enzymatic conversions to ABA. mdpi.comnih.govfrontiersin.org
Despite the certainty of this translocation, the precise mechanism mediating the transport of xanthoxin across the plastid envelope remains unknown. plos.org It is theorized that a specific xanthoxin transporter protein facilitates this export from the chloroplast into the cytosol, but such a transporter has yet to be discovered or characterized. plos.orgnih.gov Identifying this transport system is a critical gap in our understanding of how ABA biosynthesis is regulated. Elucidating this mechanism would clarify how the cell coordinates the flux of intermediates between different compartments and could reveal a new potential point of regulation in the ABA pathway.
Deeper Understanding of 2-trans,4-trans-Xanthoxin's Direct Physiological Roles Beyond ABA Precursor Function
While primarily recognized as an intermediate in ABA synthesis, evidence suggests that xanthoxin itself possesses biological activity. Studies have shown that xanthoxin can act as a potent growth inhibitor, with effects comparable to those of ABA. wiley.comfrontiersin.org It has been observed to negatively influence seed germination and can induce stomatal closure, a classic ABA-mediated response, although often requiring higher concentrations than ABA to achieve the same effect.
These findings indicate that xanthoxin may have direct physiological roles that are independent of its conversion to ABA. However, the extent and significance of these roles are not well understood. Future research should aim to disentangle the direct effects of xanthoxin from those of ABA. This involves investigating whether plants have specific perception or signaling mechanisms for xanthoxin and exploring its activity in mutants that are blocked in the conversion of xanthoxin to ABA. A deeper understanding of these direct roles could reveal new functions for this molecule in plant development and stress responses.
Strategic Manipulation of Xanthoxin Pathway Genes for Enhanced Plant Stress Resilience
The central role of the xanthoxin pathway in producing the stress hormone ABA makes it a prime target for genetic manipulation to improve crop performance. By strategically altering the expression of key genes in this pathway, it is possible to modulate endogenous ABA levels and thereby enhance plant resilience to abiotic stresses such as drought and high salinity. researchgate.netnih.gov
Key targets for manipulation include:
9-cis-epoxycarotenoid dioxygenase (NCED): This enzyme catalyzes the rate-limiting step in ABA biosynthesis—the cleavage of epoxycarotenoids to produce xanthoxin. researchgate.netmdpi.com Overexpression of NCED genes has been shown to increase ABA levels and significantly enhance drought tolerance in various plant species. researchgate.netresearchgate.net
Xanthoxin Dehydrogenase (XanDH/ABA2): This enzyme is responsible for the conversion of xanthoxin to abscisic aldehyde. Targeting this enzyme could provide another means to fine-tune ABA production for improved stress responses, making it a potential functional marker for molecular breeding programs.
Genetic modification strategies, including the use of advanced genome-editing tools like CRISPR-Cas9, offer precise methods to manipulate these and other pathway genes. nih.gov Developing crops with optimized ABA synthesis and signaling can lead to improved water use efficiency and sustained productivity in the face of climate change. mdpi.commdpi.com
| Enzyme | Gene (Example) | Function | Potential Outcome of Manipulation |
|---|---|---|---|
| 9-cis-epoxycarotenoid dioxygenase | NCED | Rate-limiting step; cleaves 9-cis-epoxycarotenoids to produce xanthoxin. researchgate.netmdpi.com | Overexpression can increase ABA levels and enhance drought tolerance. researchgate.net |
| Xanthoxin Dehydrogenase | ABA2 / XanDH | Converts xanthoxin to abscisic aldehyde. | Modulation can fine-tune ABA levels for improved stress resilience. |
| Abscisic Aldehyde Oxidase | AAO3 | Oxidizes abscisic aldehyde to ABA. | Altering expression could control the final step of ABA production. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
